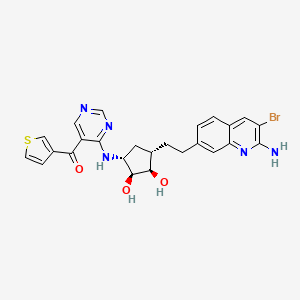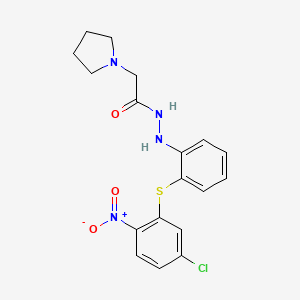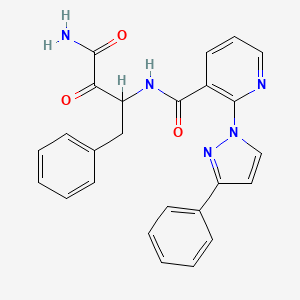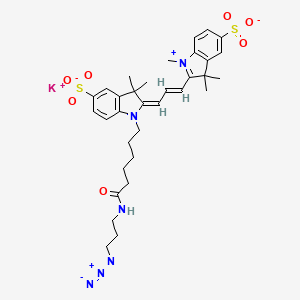
Alk/egfr-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk/egfr-IN-3 is a dual-target kinase inhibitor designed to inhibit both the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). These receptors are crucial in the signaling pathways that regulate cell proliferation, survival, migration, and differentiation. The compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where mutations in EGFR and rearrangements in ALK are common oncogenic drivers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alk/egfr-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity to both EGFR and ALK. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Alk/egfr-IN-3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like halogenated compounds.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Applications De Recherche Scientifique
Alk/egfr-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual-target kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell signaling studies to understand the roles of EGFR and ALK in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating NSCLC and other cancers with EGFR mutations and ALK rearrangements.
Mécanisme D'action
Alk/egfr-IN-3 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and ALK. This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The compound binds to the ATP-binding sites of these receptors, preventing their activation and subsequent phosphorylation of target proteins. This leads to the induction of apoptosis and inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Alk/egfr-IN-3 is unique in its ability to simultaneously target both EGFR and ALK, making it more effective in treating cancers with coexisting mutations or rearrangements in these receptors. Similar compounds include:
Osimertinib: A third-generation EGFR inhibitor.
Lorlatinib: A third-generation ALK inhibitor.
Ceritinib: Another ALK inhibitor with a different mechanism of action.
These compounds, while effective, do not offer the dual-targeting capability of this compound, highlighting its uniqueness and potential advantages in cancer therapy.
Propriétés
Formule moléculaire |
C27H34ClN7O3S |
|---|---|
Poids moléculaire |
572.1 g/mol |
Nom IUPAC |
N-[5-[[5-chloro-4-[2-[(S)-ethylsulfinyl]anilino]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C27H34ClN7O3S/c1-7-25(36)30-20-15-21(23(38-6)16-22(20)35(5)14-13-34(3)4)32-27-29-17-18(28)26(33-27)31-19-11-9-10-12-24(19)39(37)8-2/h7,9-12,15-17H,1,8,13-14H2,2-6H3,(H,30,36)(H2,29,31,32,33)/t39-/m0/s1 |
Clé InChI |
AMMOSDRENOSFIO-KDXMTYKHSA-N |
SMILES isomérique |
CC[S@](=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |
SMILES canonique |
CCS(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)
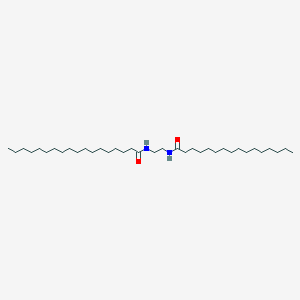
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
